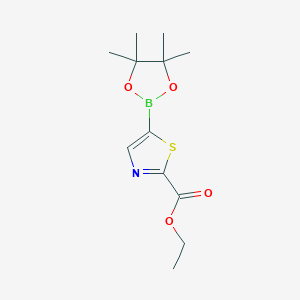

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate

Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate is a boronate ester-functionalized thiazole derivative. Its structure combines a thiazole core with a pinacol boronate ester at position 5 and an ethyl carboxylate group at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the boronate group, enabling the construction of biaryl or heteroaryl systems in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C12H18BNO4S |

|---|---|

Molecular Weight |

283.16 g/mol |

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C12H18BNO4S/c1-6-16-10(15)9-14-7-8(19-9)13-17-11(2,3)12(4,5)18-13/h7H,6H2,1-5H3 |

InChI Key |

QBXXOUJIFSJHLC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the boronate ester group. One common method involves the reaction of a thiazole derivative with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The thiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas or metal hydrides.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced thiazole derivatives.

Substitution: Biaryl or vinyl compounds.

Scientific Research Applications

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a precursor for drug development, especially in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The thiazole ring also contributes to the compound’s reactivity and potential bioactivity .

Comparison with Similar Compounds

Structural Variations in Thiazole-Based Boronate Esters

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

Heterocycle Variations in Boronate Esters

Compounds with alternative heterocycles but similar boronate-carboxylate motifs include:

- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate (CAS 960116-27-2): Replaces thiazole with thiophene, reducing nitrogen content and altering electronic properties .

- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate : Pyridine-based analogs offer stronger electron-withdrawing effects, accelerating transmetallation in Suzuki reactions .

Reactivity Trends :

- Thiazole derivatives generally exhibit moderate reactivity due to the balance of electron-withdrawing (carboxylate) and donating (boronate) groups.

- Thiophene analogs may show faster coupling rates owing to sulfur's polarizability, whereas benzofuran derivatives are less reactive due to extended conjugation .

Physicochemical Properties

- Solubility: Ethyl carboxylate groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-esterified analogs .

- Stability : Pinacol boronate esters are moisture-sensitive but stabilized by the thiazole ring’s rigidity, as evidenced by crystallinity studies in related compounds .

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H16BNO2S

- Molecular Weight : 250.24 g/mol

- CAS Number : 46739030

This compound exhibits its biological activity primarily through the inhibition of specific kinases and modulation of inflammatory pathways. It has been studied for its effects on various cellular processes such as apoptosis and inflammation.

Inhibitory Activity Against Kinases

Research indicates that derivatives of this compound can inhibit key kinases involved in inflammatory responses:

- GSK-3β : Known for its role in various cellular processes including inflammation and cell survival.

- IKK-β : Involved in the NF-kB signaling pathway which regulates inflammatory responses.

- ROCK-1 : Plays a role in cytoskeletal dynamics and cell migration.

In Vitro Studies

Several studies have demonstrated the compound's efficacy in vitro:

- Anti-inflammatory Activity :

- Cytotoxicity Assays :

- Cell Viability :

Case Study 1: Inhibition of GSK-3β

A study evaluated the inhibitory potential of various derivatives against GSK-3β. The most potent compounds showed IC50 values ranging from 10 to 1314 nM. Notably, compounds with isopropyl and cyclopropyl substituents exhibited enhanced activity compared to others .

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotective effects against oxidative stress, derivatives demonstrated protective effects on neuronal cells by modulating apoptotic pathways. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Data Tables

| Compound Name | IC50 (nM) | Cell Line | Activity Type |

|---|---|---|---|

| Compound A | 50 | HT-22 | GSK-3β Inhibition |

| Compound B | 200 | BV-2 | Cytotoxicity |

| Ethyl Thiazole | 100 | HT-22 | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.